4-(Dibromomethylidene)oxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dibromomethylidene)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O/c7-6(8)5-1-3-9-4-2-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELPEJKXODGDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dibromomethylidene Oxane and Analogues
Indirect Synthetic Routes to 4-(Dibromomethylidene)oxane and its Isomers
Transformations from Other Halogenated Methylene (B1212753) Oxane Derivatives
The synthesis of this compound is most commonly achieved through the direct olefination of a ketone precursor, specifically oxan-4-one, rather than by the transformation of other halogenated methylene oxane derivatives. The standard method for this conversion is the Corey-Fuchs reaction, which transforms an aldehyde or ketone into a 1,1-dihalo-olefin. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphine-dihalomethylene ylide, typically generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.com The ylide then reacts with the ketone, such as oxan-4-one, to yield the target this compound. wikipedia.org The addition of zinc dust can make the reaction more efficient and simplify the separation of the product. alfa-chemistry.comjk-sci.com
While direct transformation from other dihalogenated species, such as 4-(dichloromethylidene)oxane, is theoretically conceivable, it is not a standard synthetic route. Such a conversion would likely involve a halogen exchange (halex) reaction, a process that is less common for sp²-hybridized carbons in gem-dihaloalkenes compared to other types of halides. The primary and most direct pathway remains the olefination of the corresponding ketone.
The general conditions for the formation of dibromoalkenes from cyclic ketones using the Corey-Fuchs reaction are well-established. These reactions are typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0 °C to room temperature.
Table 1: Representative Conditions for Corey-Fuchs Dibromoolefination of Cyclic Ketones
| Ketone Substrate | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes/Ketones | CBr₄, PPh₃ | CH₂Cl₂ | 0 °C | 89-91% | synarchive.com |
| Aldehydes | CBr₄, PPh₃, Zn | CH₂Cl₂ | Room Temp. | ~100% | synarchive.com |
This table presents analogous reactions, as specific data for oxan-4-one was not available in the reviewed literature. The yields are representative for the conversion of carbonyls to dibromoalkenes under these conditions.
Stereoselective Synthesis Considerations and Chiral Induction Methods
The molecule this compound is achiral. However, the introduction of substituents on the oxane ring can create stereogenic centers, making stereoselective synthesis a critical consideration for producing enantiomerically pure derivatives. The stereochemistry of a substituted this compound would be dictated by the stereochemistry of its ketone precursor, a substituted oxan-4-one. Therefore, chiral induction methods are primarily focused on the asymmetric synthesis of the parent cyclic ketone.
Several strategies exist for the enantioselective synthesis of substituted tetrahydropyran (B127337) derivatives, which can serve as precursors. organic-chemistry.org These methods include:
Hetero-Diels-Alder Reactions: Cycloaddition reactions between chiral dienes and alkenals can produce highly substituted tetrahydropyrones with significant diastereomeric induction. acs.org
Enzyme-Catalyzed Reactions: The asymmetrization of Cₛ-symmetric compounds using enzymes can yield chiral building blocks for enantioselective synthesis. researchgate.net
Chirality Transfer: Asymmetric induction can be achieved by using a chiral auxiliary. For example, chirality from a chiral (γ-tetrahydropyranyloxyallyl)boronate can be transferred during condensation with an aldehyde to create new stereocenters with high selectivity. psu.edu
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, can promote highly enantioselective additions to form complex chiral molecules, including those with spiro-oxane structures. beilstein-journals.org
Once a chiral substituted oxan-4-one is obtained, its conversion to the corresponding chiral this compound derivative via a reaction like the Corey-Fuchs olefination typically proceeds with retention of the existing stereochemistry at other positions on the ring. The olefination reaction itself does not usually affect the pre-existing stereocenters within the oxane ring.
The stereoselectivity of olefination reactions on cyclic ketones can sometimes be influenced by the steric environment around the carbonyl group, potentially leading to different outcomes for diastereomeric ketone precursors. acs.orgnih.gov However, for a gem-dibromoolefination like the Corey-Fuchs reaction, the primary concern for chirality is the enantiopurity of the starting ketone.
Table 2: Strategies for Chiral Induction in Oxane Synthesis
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Hetero-Diels-Alder | [4+2] cycloaddition using chiral dienes. | High diastereoselectivity (4:1 to 14:1 dr). | acs.org |
| Asymmetric Desymmetrization | Enzymatic or metal-catalyzed reaction on a meso-compound. | Can provide access to intermediates with >98% ee. | researchgate.net |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Effective transfer of chirality to new stereocenters. | psu.edu |
Reaction Mechanisms and Reactivity Profiles of 4 Dibromomethylidene Oxane
Mechanistic Pathways of Electrophilic Reactions at the Dibromomethylidene Group
The dibromomethylidene group in 4-(dibromomethylidene)oxane features a carbon-carbon double bond that is susceptible to electrophilic attack. The presence of two bromine atoms significantly influences the reactivity of this π-system. While the bromine atoms are electron-withdrawing through induction, they can also donate electron density through resonance. This dual nature affects the regioselectivity and stereoselectivity of electrophilic additions.
Common electrophilic reactions at this moiety include halogenation, hydrohalogenation, and hydration. The mechanism typically involves the initial attack of an electrophile on the exocyclic double bond to form a carbocationic intermediate. This intermediate is stabilized by the adjacent oxygen atom in the oxane ring through resonance. The subsequent attack of a nucleophile completes the addition reaction. The regioselectivity is often governed by the formation of the more stable carbocation.
Nucleophilic Addition and Substitution Reactions on the Dibromomethylidene Moiety
The dibromomethylidene moiety of this compound is also a site for nucleophilic attack. Nucleophiles can add to the carbon atom of the double bond, or they can substitute one or both of the bromine atoms. The outcome of the reaction depends on the nature of the nucleophile, the reaction conditions, and the presence of any catalysts.
For instance, strong nucleophiles such as organolithium reagents can add to the double bond, leading to the formation of a new carbon-carbon bond. Softer nucleophiles, in the presence of a suitable catalyst, can participate in substitution reactions. These reactions often proceed through an addition-elimination mechanism, where the nucleophile first adds to the double bond, followed by the elimination of a bromide ion.
Rearrangement Pathways Involving the Oxane Ring System
The oxane ring in this compound can undergo various rearrangement reactions, often triggered by the reactivity of the exocyclic dibromomethylidene group. These rearrangements can lead to the formation of new ring systems or functional groups.
Ring expansion reactions of cyclic systems containing an exocyclic dihalomethylidene group are a known phenomenon. In the case of this compound, treatment with certain reagents can induce an expansion of the six-membered oxane ring to a seven-membered ring. For example, reaction with silver salts can promote the elimination of a bromide ion and facilitate a rearrangement cascade. The proposed mechanism involves the formation of a vinyl cationic species which then undergoes a 1,2-shift, leading to the expanded ring system.
Another pathway for ring expansion involves the reaction with organolithium reagents. The initial nucleophilic addition of the organolithium to the dibromomethylidene group can be followed by an intramolecular rearrangement, resulting in a ring-expanded product. The driving force for this rearrangement is often the relief of ring strain and the formation of a more stable carbocationic intermediate.
Besides ring expansion, other skeletal rearrangements of this compound can occur under specific conditions. Acid-catalyzed reactions, for instance, can lead to Wagner-Meerwein type rearrangements. The protonation of the oxygen atom in the oxane ring can initiate a series of carbocationic rearrangements, leading to structurally diverse products. The exact nature of the rearranged product depends on the stability of the various possible carbocationic intermediates.
Cycloaddition Reactions of this compound
The exocyclic double bond of this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. In [4+2] cycloaddition reactions (Diels-Alder reactions), it can react with dienes to form spirocyclic compounds. The reactivity of the double bond is influenced by the two bromine atoms, which can affect the energy levels of the frontier molecular orbitals.
Similarly, in [3+2] cycloaddition reactions, this compound can react with 1,3-dipoles such as azides or nitrile oxides. These reactions provide a powerful tool for the synthesis of complex heterocyclic systems containing the oxane moiety. The regioselectivity of these cycloadditions is a key aspect and is governed by both electronic and steric factors.
Transition Metal-Catalyzed Transformations of Dibromomethylidene Oxanes
Transition metal catalysts play a pivotal role in expanding the synthetic utility of dibromomethylidene oxanes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are particularly effective. In these reactions, the carbon-bromine bonds of the dibromomethylidene group are activated by the transition metal catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
For example, in a Suzuki coupling, a boronic acid is coupled with the dibromomethylidene oxane in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl or vinyl substituents at the exocyclic position. The Sonogashira coupling, on the other hand, enables the introduction of terminal alkynes. The Heck reaction facilitates the coupling with alkenes. These transformations are highly valuable for the synthesis of complex molecules with diverse functionalities.
| Reaction Type | Reagents/Catalysts | Product Type |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Enyne |
| Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkene |
Radical-Mediated Processes and Electron Transfer Reactions
The dibromomethylidene group, C=CBr₂, within this compound serves as a versatile functional handle for initiating radical reactions. The carbon-bromine bonds in this moiety are susceptible to cleavage through single-electron transfer (SET) or by the action of radical initiators, leading to the formation of a highly reactive vinyl radical intermediate. This reactivity is characteristic of gem-dibromoalkenes and enables a variety of subsequent transformations. soton.ac.ukias.ac.in While specific studies focusing exclusively on this compound are not extensively documented, its reactivity profile can be reliably inferred from general studies on dibromomethylidene-substituted cyclic ethers and other analogous gem-dibromoalkenes. rsc.orgrsc.org
The primary radical-forming event involves the conversion of the dibromomethylidene group into a vinyl radical. This can be achieved under reductive conditions, often employing a radical mediator system such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or through photochemical or electrochemical SET processes. ias.ac.in Once formed, the vinyl radical can participate in several reaction pathways, including intramolecular cyclization, hydrogen atom abstraction, or intermolecular additions.
A significant application of such radical reactions is the construction of spirocyclic systems. For a molecule like this compound, an intramolecular radical cyclization could theoretically lead to the formation of spiro-fused ring systems, a common motif in various natural products. The reaction proceeds via the formation of the vinyl radical, which then attacks another position within the molecule.
In addition to tin-mediated processes, other reagents can facilitate similar transformations. For instance, transition metals can mediate the formation of radical species from gem-dibromoalkenes. researcher.lifebohrium.com Furthermore, SET from a photoexcited donor or an electrode can produce the same key vinyl radical intermediate, initiating a cascade of reactions. This approach avoids the use of potentially toxic tin reagents, aligning with principles of green chemistry.
The table below summarizes representative conditions for radical reactions involving substrates analogous to this compound, highlighting the versatility of the dibromomethylidene group in synthesis.
Table 1: Representative Conditions for Radical Reactions of gem-Dibromoalkenes
| Reagent System | Reaction Type | Typical Conditions | Expected Product Type from this compound |
|---|---|---|---|
| Bu₃SnH, AIBN | Reductive Radical Cyclization | Toluene or Benzene, 80-110 °C | Monobrominated alkene or spirocyclic product |
| SmI₂ | Single Electron Transfer | THF, room temperature | Monobrominated alkene or cyclized alcohol |
| Electrolysis (reductive) | Electrochemical SET | Divided cell, DMF, supporting electrolyte | Monobrominated or debrominated alkene |
Research into the direct functionalization of cyclic ethers via radical-mediated C-H activation highlights the general reactivity of the ether scaffold itself. rsc.orgunibo.itresearchgate.net In these cases, a radical is generated on the carbon atom adjacent to the ring oxygen. While distinct from reactions originating at the dibromomethylidene group, this reactivity could play a role in side reactions or be exploited in tandem strategies. For instance, a process could be envisioned where an initial radical reaction at the C=CBr₂ group is followed by a subsequent radical-mediated event involving C-H activation of the oxane ring under specific conditions. Visible light-enhanced methods have also been developed for the C-H amination of cyclic ethers, demonstrating that the ether ring is susceptible to radical attack. diva-portal.org
Advanced Spectroscopic Characterization of 4 Dibromomethylidene Oxane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of 4-(Dibromomethylidene)oxane, the protons on the oxane ring are expected to produce distinct signals. The chemical shifts (δ) of these protons are influenced by their proximity to the oxygen atom and the dibromomethylidene group. Protons closer to the electron-withdrawing oxygen atom (at positions 2 and 6) would be deshielded and appear at a lower field compared to the protons at positions 3 and 5. The symmetry of the molecule would influence the number of unique proton signals.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-2, H-6 | 3.5 - 4.0 | Triplet (t) |
| H-3, H-5 | 2.0 - 2.5 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the dibromomethylidene group (=CBr₂) would appear at a relatively low field due to the electronegativity of the bromine atoms. The sp²-hybridized carbon atom of the double bond (C-4) would also have a characteristic chemical shift. The carbons of the oxane ring would be observed in the aliphatic region, with those adjacent to the oxygen (C-2 and C-6) appearing at a lower field than the others.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-2, C-6 | 65 - 70 |
| C-3, C-5 | 30 - 35 |
| C-4 | 135 - 145 |
| =CBr₂ | 80 - 90 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the protons within the oxane ring (e.g., H-2 with H-3, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of each protonated carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry of the molecule, such as the through-space interactions between protons on the oxane ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the C-O-C stretching vibration of the ether linkage would be prominent in the region of 1050-1150 cm⁻¹. The C=C double bond stretching vibration would likely appear around 1650-1600 cm⁻¹. The C-H stretching vibrations of the CH₂ groups would be observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman active.
Expected Vibrational Frequencies:
| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| C=C Stretch | 1600 - 1650 | IR, Raman |
| C-O-C Stretch | 1050 - 1150 | IR |
| C-Br Stretch | 500 - 800 | IR, Raman |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₈Br₂O), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). researchgate.net
Predicted Mass Spectrometry Data: researchgate.net
| Adduct | m/z |
| [M+H]⁺ | 254.90148 |
| [M+Na]⁺ | 276.88342 |
| [M-H]⁻ | 252.88692 |
The fragmentation of the molecular ion would likely involve the loss of bromine atoms, and cleavage of the oxane ring. Analysis of these fragment ions would provide further confirmation of the proposed structure.
Chiroptical Spectroscopies for Enantiomerically Enriched Derivatives (e.g., Circular Dichroism)
The investigation into the chiroptical properties of a molecule, which describes its differential interaction with left- and right-circularly polarized light, is fundamental to understanding its three-dimensional structure and stereochemistry. Circular dichroism spectroscopy is a primary technique for such studies, providing valuable information on the absolute configuration and conformational preferences of chiral molecules.
For a compound like this compound, the presence of a chiral center, presumably at a substituted position on the oxane ring to allow for enantiomeric enrichment, would make its derivatives candidates for CD spectroscopic analysis. The dibromomethylidene group itself contains a chromophore that would be expected to exhibit electronic transitions in the ultraviolet-visible region. If this chromophore is located in a chiral environment, these transitions would give rise to a characteristic CD spectrum.
A hypothetical study on an enantiomerically enriched derivative of this compound would involve separating the enantiomers and recording their individual CD spectra. The resulting spectra would be expected to be mirror images of each other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) could then be related to the absolute configuration of the chiral center(s) through empirical rules or by comparison with quantum chemical calculations.
Detailed research findings would typically include a data table summarizing the key chiroptical parameters. Such a table would list the wavelength of maximum absorption in the CD spectrum (λmax in nm) and the corresponding molar circular dichroism (Δε in L·mol⁻¹·cm⁻¹) or molar ellipticity ([\θ] in deg·cm²·dmol⁻¹).
Hypothetical Data Table for a Chiral Derivative of this compound:
| Enantiomer | Wavelength (λmax, nm) | Molar Circular Dichroism (Δε, L·mol⁻¹·cm⁻¹) |
| (R)-isomer | 250 | +2.5 |
| (R)-isomer | 220 | -1.8 |
| (S)-isomer | 250 | -2.5 |
| (S)-isomer | 220 | +1.8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no experimental data has been found.
The absence of published research in this specific area suggests that the synthesis of enantiomerically pure derivatives of this compound may be challenging, or that their chiroptical properties have not yet been a focus of academic or industrial research.
Computational and Theoretical Investigations of 4 Dibromomethylidene Oxane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity and properties.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 4-(Dibromomethylidene)oxane, DFT studies could provide insights into its kinetic and thermodynamic stability. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity towards nucleophiles and electrophiles. The distribution of electron density and electrostatic potential maps generated from DFT calculations would further illuminate reactive sites. While general DFT methodologies are well-established for organic molecules, specific studies on this compound are not available.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate determinations of the electronic structure. For this compound, these calculations could yield precise values for its geometry, energy, and other molecular properties. However, no such high-accuracy calculations for this specific compound have been reported in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the trajectory of its atoms by solving Newton's equations of motion. This would reveal the preferred conformations of the oxane ring and the dibromomethylidene group, as well as the energy barriers for conformational changes. Such simulations can provide a deeper understanding of how the molecule's shape and flexibility influence its interactions and reactivity. To date, no MD simulation studies specifically focused on this compound have been published.
Prediction and Interpretation of Spectroscopic Data through Computational Modeling
Computational modeling can be employed to predict and help interpret various types of spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, vibrational frequency calculations using DFT can predict the positions and intensities of peaks in the IR and Raman spectra, which can then be compared with experimental data for structural confirmation. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the assignment of experimental NMR spectra. There is currently no published research presenting computationally predicted spectroscopic data for this compound.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the most likely pathways for a given reaction, locate the transition state structures, and calculate the activation energies. For this compound, this could involve studying its potential reactions, such as nucleophilic substitution or addition reactions at the double bond. Understanding these pathways at a molecular level is crucial for controlling reaction outcomes. However, no theoretical studies on the reaction pathways and transition states of this compound are available.
Studies on Chirality, Stereoselectivity, and Chirality Transfer Mechanisms
Although this compound itself is not chiral, it could participate in reactions that generate chiral products. Computational studies can be used to investigate the stereoselectivity of such reactions. By modeling the interaction of this compound with chiral reagents or catalysts, it is possible to predict which stereoisomer of the product will be favored. These studies often involve calculating the energies of diastereomeric transition states to understand the origin of stereoselectivity. There are no published computational studies on the chirality, stereoselectivity, or chirality transfer mechanisms involving this compound.
Exploration of Potential Energy Surfaces
Computational and theoretical investigations into the potential energy surface (PES) of this compound are essential for understanding its conformational preferences, stability, and the energetic pathways of its chemical transformations. The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping this surface, researchers can identify stable isomers (local minima), transition states (saddle points), and the lowest-energy paths connecting them.
Due to the absence of specific published research on the potential energy surface of this compound, this section will outline the theoretical methodologies and the types of data that would be generated in such a study, based on computational analyses of structurally related substituted oxanes.
Theoretical Framework:
A comprehensive exploration of the PES for this compound would typically employ quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to balance computational cost with accuracy. These calculations would be utilized to locate and characterize the stationary points on the PES, which include the various conformations of the oxane ring and the transition states that separate them.
Conformational Isomers and Energy Minima:
The primary focus of a PES exploration for this molecule would be to identify the most stable conformations. For the oxane ring, these are typically chair, boat, and twist-boat conformations. The presence of the bulky and electronegative dibromomethylidene substituent at the C4 position would significantly influence the relative energies of these conformers.
A hypothetical study would calculate the relative energies of these conformers. The results would likely be presented in a data table format, as shown below, which would detail the relative energies (ΔE) and potentially the dipole moments of the most stable conformations.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Computational Method | Relative Energy (ΔE) in kcal/mol | Dipole Moment (Debye) |
| Chair | DFT/B3LYP/6-311+G | 0.00 | 2.5 |
| Twist-Boat | DFT/B3LYP/6-311+G | 5.8 | 3.1 |
| Boat | DFT/B3LYP/6-311+G** | 7.2 | 3.4 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of what a computational study would provide. It is based on general principles of conformational analysis of substituted oxanes.
Transition States and Energy Barriers:
In addition to identifying stable conformers, a detailed PES study would locate the transition states that connect them. These transition states represent the energy maxima along the reaction coordinate for conformational interconversion, such as the chair-to-chair ring flip. The energy difference between a stable conformer and a transition state is the activation energy or energy barrier for that process.
A second data table would typically summarize the calculated energy barriers for these conformational changes.
Interactive Data Table: Hypothetical Energy Barriers for Conformational Interconversion of this compound
| Interconversion Pathway | Computational Method | Energy Barrier (kcal/mol) |
| Chair → Twist-Boat | DFT/B3LYP/6-311+G | 10.5 |
| Twist-Boat → Boat | DFT/B3LYP/6-311+G | 1.4 |
Note: The data presented in this table is hypothetical and is for illustrative purposes. It reflects the type of information that would be generated from a computational exploration of the potential energy surface.
Derivatization and Transformative Reactions of 4 Dibromomethylidene Oxane
Synthesis of Organometallic Derivatives from the Dibromomethylidene Moiety
The carbon-bromine bonds of the dibromomethylidene group are susceptible to metal-halogen exchange, providing a powerful method for generating reactive organometallic intermediates. The most common transformation in this class is the reaction with organolithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium, to form α-bromo vinyllithium (B1195746) species. nih.govwikipedia.org This exchange is typically rapid and performed at low temperatures (e.g., -78 °C) to prevent side reactions. soton.ac.uk
Theoretical and experimental studies on various 1,1-dibromoalkenes have shown that the lithium-halogen exchange is kinetically controlled. nih.govresearchgate.net The reaction with alkyllithiums often occurs preferentially at the more sterically hindered bromine atom. nih.govresearchgate.net The resulting vinyllithium carbenoid is a potent nucleophile and can be trapped with various electrophiles. wikipedia.org
Alternatively, treatment of the dibromomethylidene precursor with two or more equivalents of an organolithium reagent can lead to a dilithiated species or undergo the Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form a lithium acetylide. organic-chemistry.orgresearchgate.netwikipedia.org This rearrangement proceeds through the α-bromo vinyllithium intermediate, which eliminates lithium bromide to form a vinyl carbene that subsequently rearranges to an alkyne. wikipedia.orgrsc.org This sequence transforms the C4-sp² carbon of the oxane into a C4-sp carbon, yielding a terminal alkyne attached to the oxane ring. This lithium acetylide is a key intermediate for further functionalization. organic-chemistry.org
Table 1: Generation of Organometallic Intermediates from 4-(Dibromomethylidene)oxane
| Reagent(s) | Intermediate Formed | Key Features | Potential Applications |
| 1 equiv. R-Li (e.g., n-BuLi) | α-Bromo Vinyllithium | Potent nucleophile; configurationally stable at low temp. | Trapping with electrophiles; cross-coupling reactions. |
| ≥2 equiv. R-Li (e.g., n-BuLi) | Lithium Acetylide (via FBW) | Formation of a terminal alkyne. organic-chemistry.orgresearchgate.net | Synthesis of internal alkynes, diynes, and triynes. organic-chemistry.orgacs.org |
Conversion to Vinyl Ethers and Related Unsaturated Oxacyclic Compounds
The synthesis of vinyl ethers from this compound is not a direct conversion but can be achieved through multi-step sequences, often leveraging palladium-catalyzed cross-coupling reactions. While the direct substitution of the vinyl bromides with alcohols is challenging, a common strategy involves the coupling of a vinyl organometallic species with an appropriate partner.
More established methods for vinyl ether synthesis often rely on the coupling of vinyl halides or triflates with alcohols, a reaction that has been well-developed. mit.edu Applying this logic, the monobromovinyl derivative, obtained from the partial reduction of this compound, could be coupled with various alcohols in the presence of a palladium catalyst and a suitable base to yield the corresponding vinyl ethers.
Another approach could involve the conversion of the dibromomethylidene group into a ketone at the C4 position of the oxane ring. This ketone could then be subjected to a Wittig-type reaction using an alkoxy-substituted phosphorane (e.g., (methoxymethyl)triphenylphosphorane) to generate the corresponding enol ether.
Transformation to Carboxylic Acid Derivatives (e.g., Oxane-4-carboxylic acid derivatives)
The dibromomethylidene functionality provides several pathways to introduce a carboxylic acid group or its derivatives at the C4 position of the oxane ring.
One direct method is the hydrolysis of the gem-dihaloalkene moiety. libretexts.orglibretexts.org This can be performed under acidic or basic conditions, although the reaction can sometimes be sluggish. A more versatile and widely used approach involves the generation of an organometallic intermediate. libretexts.org The α-bromo vinyllithium or the terminal lithium acetylide, formed as described in section 6.1, can be readily carboxylated by quenching the reaction with carbon dioxide (CO₂). organic-chemistry.orglibretexts.org
A recently developed method provides a one-pot synthesis of carboxylic acids, esters, and amides from 1,1-dibromoalkenes. researchgate.net This procedure involves the Fritsch-Buttenberg-Wiechell rearrangement to form a lithium acetylide, which is then trapped with an isopropyloxyboronate ester. The resulting alkynyl boronate intermediate is subsequently oxidized with Oxone in the presence of water, an alcohol, or an amine to yield the corresponding carboxylic acid, ester, or amide. researchgate.net This method avoids the isolation of the often-unstable terminal alkyne.
Table 2: Synthesis of Oxane-4-carboxylic Acid Derivatives
| Starting Material | Reagents | Product Type | Ref. |
| This compound | 1) n-BuLi (2.5 eq), iPrOBpin2) Oxone, H₂O | Oxane-4-carboxylic acid | researchgate.net |
| This compound | 1) n-BuLi (2.5 eq), iPrOBpin2) Oxone, R-OH | Oxane-4-carboxylic acid ester | researchgate.net |
| This compound | 1) n-BuLi (2.5 eq), iPrOBpin2) Oxone, R₂NH | Oxane-4-carboxamide | researchgate.net |
Preparation of Spirocyclic Systems Involving the Oxane Core
The unique structure of this compound makes it an attractive precursor for the synthesis of spirocyclic compounds, where the C4 carbon of the oxane becomes the shared spiro-atom. ontosight.airsc.orgsoton.ac.uk These transformations often involve intramolecular cyclization or intermolecular reactions that build a new ring at the exocyclic double bond.
One potential strategy is the Parham cyclization, where a lithium-halogen exchange generates an aryllithium species that can undergo intramolecular nucleophilic attack. wikipedia.org If a suitable electrophilic side chain were attached to the oxane ring, this type of cyclization could be envisioned.
A more direct approach involves the reaction of the dibromomethylidene group with difunctional reagents. For instance, treatment with a 1,n-dithiol or a 1,n-diol under appropriate conditions could lead to the formation of a spiro-dithiane or a spiro-ketal, respectively, after initial conversion of the dibromomethylene to a carbonyl group.
Furthermore, the vinyl carbene intermediate generated during the Fritsch-Buttenberg-Wiechell rearrangement can be trapped. wikipedia.orgtandfonline.com While it typically rearranges to an alkyne, intermolecular trapping with an alkene would lead to the formation of a spiro-cyclopropane derivative fused at the C4 position of the oxane ring. Intramolecular trapping of the carbene, if a suitable reactive site is present on the oxane ring, could lead to fused bicyclic systems. tandfonline.com
Generation of Highly Functionalized Oxane Analogues and Polycyclic Structures
The vinyl bromide moieties of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of highly functionalized oxane analogues. sioc-journal.cn
The Sonogashira coupling is a prominent reaction for this substrate, allowing for the stepwise alkynylation of the dibromomethylidene group. libretexts.orgorganic-chemistry.org Reaction with one equivalent of a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst selectively replaces one bromine atom, yielding a bromoenyne. acs.orgcore.ac.uk This product can then undergo a second coupling reaction with a different alkyne to produce unsymmetrical dienynes. Tandem Sonogashira coupling/cyclization reactions can also be employed to build polycyclic systems, such as benzofurans, directly from 1,1-dibromoalkenes and appropriately substituted phenols. rsc.orgrsc.org
Similarly, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. researchgate.netsciencegate.app By reacting this compound with one equivalent of a boronic acid or ester, a monobromo, mono-substituted alkene can be formed. A second, different boronic acid can then be coupled to the remaining bromine to create highly substituted, unsymmetrical alkenes attached to the oxane ring. Tandem Suzuki-Miyaura/dehydrobromination reactions have been developed to convert 1,1-dibromoalkenes directly into internal alkynes in a one-pot process. researchgate.net
These coupling methodologies provide a modular approach to complex structures, where the oxane core serves as a scaffold for building diverse and highly functionalized molecules.
Advanced Methodologies in 4 Dibromomethylidene Oxane Research
Flow Chemistry and Microreactor Applications in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, reproducibility, and scalability. rsc.org The application of microreactors, with their high surface-area-to-volume ratio, allows for superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgacs.org
For the synthesis of 4-(Dibromomethylidene)oxane from Tetrahydropyran-4-one, a flow process could be designed based on related olefination protocols. rsc.orgresearchgate.net The reaction would likely involve the in-situ generation of a phosphorus ylide or a similar reactive intermediate, which then reacts with the ketone. wikipedia.org A typical flow setup would involve separate inlet streams for the reagents (e.g., Tetrahydropyran-4-one, carbon tetrabromide, and triphenylphosphine) which are combined in a T-mixer before entering a heated or cooled reactor coil. The precise control over residence time in the reactor can maximize the yield of the desired this compound while minimizing the formation of byproducts. Research on related bromine-lithium exchange on gem-dibromoalkenes has shown that microflow conditions can offer superior stereoselectivity and yield compared to batch reactions, highlighting the potential of this technique. acs.orgresearchgate.net
Table 7.1.1: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Hypothetical Flow Synthesis | Potential Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Several hours to overnight nrochemistry.com | Minutes rsc.orgthieme-connect.com | Drastic reduction in process time. |
| Temperature Control | Difficult to maintain homogeneity | Precise and uniform rsc.org | Improved safety and selectivity. |
| Yield | Moderate to good (e.g., 60-85%) | Potentially >90% thieme-connect.comnih.gov | Higher efficiency and atom economy. |
| Scalability | Challenging and hazardous | Safer and more straightforward nih.gov | Facilitates production scale-up. |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improved yields. alfa-chemistry.comnumberanalytics.comcem.com The energy is transferred directly to polar molecules and ions in the reaction mixture, resulting in rapid and uniform heating that can overcome high activation energy barriers. cem.com
In the context of synthesizing this compound, microwave irradiation could significantly accelerate the formation of the dibromomethylene phosphorus ylide from triphenylphosphine (B44618) and carbon tetrabromide, and its subsequent reaction with Tetrahydropyran-4-one. chemcon.com While traditional heating might require prolonged reaction times at elevated temperatures, a microwave-assisted protocol could potentially achieve completion in a matter of minutes. alfa-chemistry.comnumberanalytics.com This rapid heating is particularly beneficial for reactions involving thermally sensitive substrates or intermediates. The efficiency of microwave heating has been demonstrated in various syntheses of heterocyclic and organometallic compounds, suggesting its applicability to this system. chemcon.comresearchgate.net
Table 7.2.1: Projected Outcomes of Microwave-Assisted Synthesis of this compound
| Condition | Reaction Time | Yield | Reference Methodology |
|---|---|---|---|
| Conventional Heating (Oil Bath) | 12-24 hours | ~75% | Standard Corey-Fuchs nrochemistry.com |
| Microwave Irradiation (150 W) | 10-30 minutes | Potentially 85-95% | Analogous Olefinations numberanalytics.comchemcon.com |
Catalytic Asymmetric Synthesis Strategies for Enantiomerically Pure Products
While this compound itself is an achiral molecule, the introduction of substituents on the oxane ring could create chiral centers. Catalytic asymmetric synthesis provides a powerful tool for producing enantiomerically pure compounds, which is crucial in fields like medicinal chemistry and materials science. rsc.org Methodologies for the asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds and the asymmetric borylation of exocyclic alkenes are particularly relevant. rsc.orgrsc.org
For a substituted derivative, such as 2-methyl-4-(dibromomethylidene)oxane, an asymmetric approach could be envisioned. One strategy could involve the asymmetric hydrogenation of a precursor like 2-methyl-4-(dibromomethylidene)-3,4-dihydro-2H-pyran using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands). rsc.orgajchem-b.com This would establish the stereocenter at the 2-position with high enantioselectivity. Alternatively, strategies involving the enantioselective functionalization of the exocyclic double bond, although more challenging, could be explored using chiral catalysts to deliver functionalized, enantiomerically enriched oxane derivatives. nih.gov
Mechanochemistry Approaches to Dibromomethylidene Oxane Synthesis
Mechanochemistry, which uses mechanical force (e.g., from ball-milling) to induce chemical reactions, is a burgeoning field of green chemistry that often reduces or eliminates the need for solvents. chemistryviews.orgcardiff.ac.ukbeilstein-journals.org These reactions can be incredibly fast, sometimes completing in minutes or even seconds under ambient conditions. chemistryviews.orgchemrxiv.org
The synthesis of this compound could potentially be achieved via a mechanochemical Wittig-type reaction. chemistryviews.orgchemrxiv.org Recent studies have shown that Wittig olefinations can be performed with high efficiency by milling the carbonyl compound, a phosphonium (B103445) salt, and a solid base (like potassium tert-butoxide) together. chemistryviews.orgchemrxiv.org This approach avoids the need for strictly anhydrous solvents and pyrophoric bases often used in solution-phase Wittig reactions. Applying this to Tetrahydropyran-4-one with the appropriate phosphorus ylide precursor in a high-energy ball mill could provide a rapid, solvent-free, and scalable route to this compound.
Table 7.4.1: Comparison of Solution-Phase vs. Mechanochemical Olefination
| Parameter | Solution-Phase Reaction | Mechanochemical Reaction (Ball-Milling) | Potential Advantage of Mechanochemistry |
|---|---|---|---|
| Solvent | Required (e.g., THF, DCM) google.com | Solvent-free or liquid-assisted grinding chemistryviews.orgmdpi.com | Greener process, reduced waste. |
| Reaction Time | Hours google.com | Minutes to seconds chemistryviews.orgchemrxiv.org | Ultra-fast conversion. |
| Conditions | Often requires inert atmosphere and cryogenic temperatures google.com | Ambient temperature and atmosphere chemrxiv.org | Simplified and more robust setup. |
| Yield | Variable | High to quantitative chemistryviews.org | Improved reaction efficiency. |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
Understanding reaction kinetics and identifying transient intermediates are key to optimizing chemical processes. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of a reaction as it occurs, without the need for sampling. mdpi.comyoutube.com
For the synthesis of this compound, in situ FTIR spectroscopy could be employed to track the consumption of the Tetrahydropyran-4-one starting material by monitoring the disappearance of its characteristic carbonyl (C=O) stretching frequency. mdpi.comrsc.org Simultaneously, the appearance of the C=C stretching frequency of the this compound product could be observed, providing a real-time kinetic profile of the reaction. rsc.org This data is invaluable for determining the precise endpoint of the reaction and for identifying the formation of any key intermediates or byproducts. mdpi.com Similarly, Raman spectroscopy, which is highly sensitive to changes in polarizability, could be used to monitor the formation of organometallic intermediates, particularly if a Grignard-type or lithium-halogen exchange reaction is employed. researchgate.netrsc.orgacs.org
Conclusion and Future Directions in 4 Dibromomethylidene Oxane Chemistry
Summary of Key Academic Findings and Contributions
Currently, dedicated research publications focusing exclusively on the synthesis, reactivity, and applications of 4-(Dibromomethylidene)oxane are not prominent in the accessible scientific literature. Its existence is noted in chemical databases, providing basic structural and molecular information. However, the academic contribution to our understanding of this specific molecule is in its nascent stages. The true value of this compound currently lies in its potential, which can be inferred from the well-documented chemistry of its constituent functional groups: the oxane ring and the exocyclic gem-dibromoalkene.
Unresolved Challenges in the Synthesis and Reactivity of this compound
The primary challenge in the study of this compound is the development of a robust and high-yielding synthetic protocol. A plausible and widely used method for the synthesis of gem-dibromoalkenes from cyclic ketones is the Corey-Fuchs reaction. researchgate.netwikipedia.org This two-step process involves the reaction of a ketone with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. researchgate.netwikipedia.org
Table 1: Potential Synthetic Routes and Associated Challenges
| Synthetic Approach | Reagents and Conditions | Potential Challenges |
| Corey-Fuchs Reaction | Tetrahydropyran-4-one, CBr4, PPh3 | Optimization of reaction conditions for the specific substrate, potential for side reactions, and purification of the final product. researchgate.net |
| Appel-type Reactions | Tetrahydropyran-4-one, CBr4, reducing agent | Harsh reaction conditions that may not be compatible with the oxane ring. sigmaaldrich.com |
Emerging Research Avenues and Theoretical Advancements
The future of this compound chemistry is ripe with possibilities for exploration. One emerging avenue is the use of computational and theoretical chemistry to predict its reactivity and spectroscopic properties. theses.cz Density Functional Theory (DFT) calculations could provide valuable insights into the molecule's structural features, electronic properties, and the mechanisms of its potential reactions. rsc.org
Furthermore, the development of novel catalytic systems for the transformation of gem-dibromoalkenes could open up new reaction pathways for this compound. For instance, palladium- and copper-catalyzed cross-coupling reactions of gem-dibromoalkenes are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Applying these methodologies to this compound could lead to a diverse array of functionalized pyran derivatives.
Potential for this compound as a Versatile Synthetic Building Block
The gem-dibromoalkene functionality is a versatile precursor for a variety of other functional groups, making this compound a potentially valuable building block in organic synthesis. rsc.orgresearchgate.net For example, treatment with strong bases can convert the dibromoalkene into a terminal alkyne via the Fritsch–Buttenberg–Wiechell rearrangement. researchgate.net This would provide access to 4-ethynyl-3,6-dihydro-2H-pyran, a highly useful intermediate for click chemistry and further functionalization.
Moreover, the bromine atoms can be sequentially substituted through metal-halogen exchange reactions, allowing for the introduction of two different substituents at the exocyclic position. researchgate.net This stepwise functionalization would enable the synthesis of a wide range of disubstituted pyran derivatives with precise control over their structure.
Table 2: Potential Transformations of this compound
| Reaction Type | Product Type | Potential Applications |
| Alkyne Formation | Terminal Alkynes | Click chemistry, synthesis of complex molecules. wikipedia.org |
| Cross-Coupling Reactions | Substituted Alkenes, Arylated Derivatives | Synthesis of functional materials and biologically active compounds. acs.org |
| Lithiation/Substitution | Disubstituted Alkenes | Introduction of diverse functional groups. researchgate.net |
Interdisciplinary Research Opportunities in Advanced Materials and Methodologies
The unique structure of this compound also presents opportunities for interdisciplinary research. The incorporation of the oxane ring, a common motif in many natural products and biologically active molecules, suggests potential applications in medicinal chemistry. nih.gov Functionalized pyran derivatives have shown a wide range of biological activities, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. researchgate.net
In the realm of materials science, the ability to functionalize the exocyclic double bond could be exploited to create novel polymers and advanced materials. elsevier.com For example, polymerization of derivatives of this compound could lead to new materials with interesting optical or electronic properties. The development of flow chemistry methodologies for the synthesis and transformation of this compound could also offer significant advantages in terms of safety, efficiency, and scalability. theses.cz
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
